CIL56, or caspase-independent lethal 56, is a synthetic oxime compound identified through phenotypic screening for inducers of nonapoptotic cell death. [] This small molecule serves as a valuable tool in cell biology research for investigating novel cell death pathways and their underlying biochemical mechanisms. [] CIL56 is not a naturally occurring compound and does not have a classification in biological systems outside of its use as a research tool.
CIL56 was discovered during a screening process aimed at identifying compounds that induce cell death in various cancer cell lines. Its classification as an antineoplastic agent highlights its potential role in cancer therapy, particularly in overcoming resistance mechanisms seen in therapy-resistant cancer cells. The compound is notably linked to the regulation of acetyl-CoA carboxylase alpha (ACACA), a key enzyme in fatty acid synthesis, which plays a crucial role in tumor cell survival .
The molecular structure of CIL56 is characterized by its ability to interact with lipid metabolic pathways. While the exact molecular formula and structure have not been explicitly detailed in the literature, it is known to influence the activity of ACACA, leading to alterations in fatty acid metabolism within treated cells.
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to elucidate the structural features of compounds like CIL56.
CIL56 participates in various chemical reactions primarily related to lipid metabolism and ferroptosis induction. Its mechanism involves:
The primary mechanism of action for CIL56 involves its interaction with metabolic pathways that regulate cell death:
Mass spectrometry analyses have shown significant alterations in metabolite profiles upon treatment with CIL56, indicating its profound impact on cellular metabolism .
CIL56 exhibits several notable physical and chemical properties:
CIL56 holds promise for various scientific applications:
CIL56 is a synthetic small-molecule compound recognized for its ability to induce caspase-independent regulated cell death (RCD). Unlike apoptosis, which relies on caspase activation, CIL56 triggers iron-dependent oxidative cell death characterized by distinctive lipid peroxidation signatures. Initial phenotypic screening classified it among Caspase-3/7-Independent Lethals (CILs), a group of compounds inducing cell death without activating executioner caspases [2]. In HT-1080 fibrosarcoma and BJeLR engineered fibroblast models, CIL56 caused cell death that was not suppressed by caspase inhibitors (e.g., zVAD-fmk) but was significantly attenuated by lipophilic antioxidants (e.g., α-tocopherol) and iron chelators (e.g., deferoxamine). This pharmacological profile positioned it within non-apoptotic RCD pathways, specifically ferroptosis [2] [5].
A critical feature of CIL56 is its concentration-dependent duality:
Cell Line | EC₈₀ (μM) | Suppression by Fer-1 | Suppression by DFO |
---|---|---|---|
HT-1080 | 5.5 | Yes (at ≤5 μM) | Yes (at ≤5 μM) |
BJeLR | 4.2 | Partial | Partial |
KBM7 | 6.5 | No | No (at >10 μM) |
CIL56 was identified through a groundbreaking modulatory profiling approach designed to map diverse cell death mechanisms. This methodology evaluated 3,169 lethal compounds for their ability to induce caspase-independent cell death, yielding 56 structurally diverse Caspase-Independent Lethals (CILs). These were subjected to co-treatment with 15 modulators of known cell death pathways (e.g., necrostatin-1 for necroptosis, deferoxamine for ferroptosis) [2].
Modulatory profiling clustered compounds based on changes in lethality potency when exposed to pathway-specific inhibitors. CIL56 exhibited "high modulatability," with its lethality significantly suppressed by:
Modulator | Target Pathway | Effect on CIL56 Lethality | Effect on Erastin | Effect on RSL3 |
---|---|---|---|---|
Deferoxamine (DFO) | Ferroptosis | Suppression (low conc.) | Suppression | Suppression |
α-Tocopherol | Ferroptosis | Suppression (low conc.) | Suppression | Suppression |
Necrostatin-1 | Necroptosis | No effect | No effect | No effect |
zVAD-fmk | Apoptosis | No effect | No effect | No effect |
This analysis clustered CIL56 with canonical ferroptosis inducers (e.g., erastin, RSL3), confirming its role in this pathway [2]. Unlike erastin (system xc⁻ inhibitor) or RSL3 (GPX4 inhibitor), however, CIL56 lacked oncogenic RAS selectivity in engineered BJ fibroblast series, suggesting a novel mechanism [2] [3].
Follow-up genetic interrogation using haploid KBM7 cells revealed CIL56’s unique dependencies. Insertional mutagenesis screens identified four genes essential for CIL56-induced death:
Gene | Function | Enrichment P-value | Resistance in KO Cells |
---|---|---|---|
ACACA | Malonyl-CoA synthesis | 3.6 × 10⁻⁵⁶ | 5-fold increase in EC₅₀ |
ZDHHC5 | Protein palmitoylation | 6.3 × 10⁻²¹⁸ | Not tested |
TECR | Fatty acid elongation | 1.2 × 10⁻¹³¹ | Not tested |
NADK | NADP⁺ biosynthesis | 8.8 × 10⁻³¹ | Not tested |
CRISPR/Cas9 knockout of ACACA in HT-1080 cells conferred 5-fold resistance to CIL56 but not to RSL3 or apoptosis inducers (e.g., staurosporine). Pharmacological ACC1 inhibition by TOFA (5-tetradecyloxy-2-furonic acid) similarly suppressed CIL56 lethality, confirming ACC1 as a key sensitizer [3]. Metabolomic profiling revealed CIL56-induced accumulation of long-chain saturated, monounsaturated, and polyunsaturated fatty acids—abrogated by TOFA—indicating disrupted β-oxidation downstream of ACC1 [3] [6].
CIL56’s mechanism diverges from classical ferroptosis inducers:
Thus, CIL56 exemplifies a chemical probe that exploits lipid anabolism to induce ferroptosis, expanding the druggable landscape beyond antioxidant defense targets [1] [7].
Key Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7